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Compound of Interest

Compound Name: 2-Methylphenol - d2

CAS No.: 92891-99-1

Cat. No.: B1147750

Get Quote

The complete deuteration of o-cresol increases its molecular weight by approximately 6.5%, a

shift sufficient for baseline resolution in mass spectrometry but subtle enough to maintain

chromatographic co-elution with the analyte of interest—a requirement for ideal internal

standardization.

Table 1: Comparative Chemical Identity
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Feature Native o-Cresol
Perdeuterated o-Cresol
(d₇)

IUPAC Name 2-Methylphenol 2-(Methyl-d₃)phenol-d₄

Formula
(or

)

Molar Mass 108.14 g/mol 115.18 g/mol (+7.04 Da)

CAS Number 95-48-7 202325-50-6

Isotopic Enrichment Natural Abundance 98 atom % D

Appearance
Colorless to yellowish

crystals/liquid
Colorless crystals/liquid

Thermodynamic & Transport Properties
While the electronic structure remains largely unperturbed by deuteration, the increased mass

of the deuteron affects vibrational frequencies and zero-point energy, leading to slight

deviations in thermodynamic phase transitions.

Table 2: Physicochemical Properties
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Property Native Value
Deuterated (d₇)
Value

Mechanistic Insight

Melting Point 30–31 °C 30–32 °C

Deuteration typically

causes a minor MP

depression or

elevation (<1°C) due

to Ubbelohde effect;

effectively identical for

handling.

Boiling Point 191 °C ~190–191 °C

The "Inverse Isotope

Effect" is often seen in

boiling points, but for

practical distillation,

they are treated as

identical.

Density (20°C) 1.05 g/cm³ ~1.12 g/cm³ (Est.)

Density increases

roughly proportional to

MW ratio (

).

pKa 10.29 ~10.35

Secondary isotope

effects slightly weaken

the acidity of the

phenolic -OD due to

zero-point energy

differences.

LogP (Octanol/Water) 1.95 1.93

Deuterated

compounds are

slightly less lipophilic

due to smaller molar

volumes (shorter C-D

bond lengths).
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Critical Handling Note:o-Cresol-d₇ is hygroscopic.[2] The exchangeable phenolic deuterium (-

OD) will rapidly swap with atmospheric moisture (-OH) to form o-cresol-d₆. Store under inert gas

(Ar or

) to preserve isotopic purity.

Spectroscopic Signatures
Mass Spectrometry (GC-MS/LC-MS)
The +7 Da mass shift is the defining characteristic for quantitation.

Parent Ion:

115 (vs. 108).

Fragmentation: The tropylium ion equivalent shifts from

91 (

) to

98 (

).

Application: In Isotope Dilution Mass Spectrometry (IDMS), the d₇-analog corrects for ion

suppression and extraction variability because it behaves chemically identically to the

analyte during sample prep.

Nuclear Magnetic Resonance (NMR)[1][5][6]
H NMR:o-Cresol-d₇ is "silent" in proton NMR, making it useful as a background solvent or to
simplify spectra of complex mixtures.
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H NMR: Shows signals corresponding to the methyl deuterons (~2.2 ppm) and aromatic
deuterons (~6.7–7.2 ppm), useful for tracking metabolic label incorporation.

Metabolic Stability & Kinetic Isotope Effects (KIE)
In drug development, o-cresol moieties are often metabolic liabilities, susceptible to rapid

oxidation. Deuteration is used to slow this clearance via the Primary Kinetic Isotope Effect.

Mechanism: The C-D bond is shorter and stronger (bond dissociation energy is ~1.2–1.5

kcal/mol higher) than the C-H bond.

Metabolic Route: Cytochrome P450 enzymes (e.g., CYP2E1) oxidize the methyl group to

form 2-hydroxybenzyl alcohol.

KIE Magnitude: Breaking the C-D bond during the rate-determining step can reduce the

reaction rate by a factor of

.

Visualization: Metabolic Blockade via Deuteration

Substrate

Enzymatic Attack (CYP2E1)

o-Cresol (Native)
(High Clearance)

Transition State
(C-H Bond Breakage)
Low Energy Barrier

Fast (kH)

o-Cresol-d7
(Metabolically Stable) Transition State

(C-D Bond Breakage)
High Energy Barrier

Slow (kD)
Primary KIE

2-Hydroxybenzyl alcohol
(Excreted Metabolite)Reduced Flux

Click to download full resolution via product page

Caption: The Primary Kinetic Isotope Effect (KIE) significantly increases the activation energy

for methyl oxidation, reducing the clearance rate of the deuterated isotopologue.
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Experimental Protocols
Protocol A: Preparation of Internal Standard (IS) Stock
Objective: Create a stable, verified stock of o-cresol-d₇ for quantitative analysis.

Weighing: Accurately weigh 10.0 mg of o-cresol-d₇ into a 10 mL volumetric flask.

Note: Due to low melting point (30°C), the compound may be liquid. Use a gas-tight

syringe for transfer if liquid, calculating mass via density (

).

Dissolution: Dissolve in methanol-OD (

) or anhydrous acetonitrile.

Critical: Avoid protic solvents (MeOH,

) for long-term storage to prevent H/D exchange at the phenolic position.

Storage: Transfer to amber silanized vials. Store at -20°C. Stability: >1 year.

Protocol B: Biological Sample Extraction (Plasma/Urine)
Objective: Extract cresols while correcting for recovery losses using the IS.

Spiking: To 200 µL of plasma, add 10 µL of IS Stock (final conc. 5 µg/mL). Vortex for 30s.

Acidification: Add 20 µL of 1M HCl to protonate the cresol (

), driving it into the organic phase.

LLE Extraction: Add 1 mL Ethyl Acetate. Shake vigorously for 10 min.

Separation: Centrifuge at 3000 x g for 5 min. Collect supernatant.

Derivatization (Optional but Recommended): React with BSTFA (1% TMCS) at 60°C for 30

min to form TMS-derivatives.
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Target Ions: Native-TMS (

180), d₇-TMS (

187).

Visualization: Analytical Workflow
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Quantification Logic
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Caption: Step-by-step workflow for the extraction and quantification of o-cresol using the d7-

isotopologue as a self-validating internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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